3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid
Description
Properties
IUPAC Name |
3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-24-15-10-13(11-16(25-2)17(15)26-3)18(21)20-14(19(22)23)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUXRFKLNSQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid typically involves the following steps:
Formation of the Trimethoxybenzoyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with phenylalanine in the presence of a base such as triethylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: The compound is used to investigate its effects on various biological pathways and targets, such as tubulin polymerization and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid involves its interaction with specific molecular targets:
Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It can inhibit enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in various cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
(E)-3-(3,4,5-Trimethoxybenzoyl)acrylic acid (C₁₃H₁₄O₆): Differs in the absence of the phenylalanine backbone, replaced by an acrylic acid chain. Applications: Intermediate in polymer chemistry or photoactive materials.
3,4,5-Trimethoxycinnamic acid (C₁₂H₁₄O₅): Features a cinnamic acid scaffold instead of propanoic acid. The absence of the amino linkage reduces hydrogen-bonding capacity, impacting solubility and bioavailability .
Amino Acid Backbone Modifications
(S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate (C₁₇H₁₈Cl₃NO₅·H₂O): Replaces the trimethoxybenzoyl group with a trichloro-dioxoheptenyl substituent. Exhibits a triclinic crystal structure with intramolecular hydrogen bonds (N–H···O and C–H···Cl), enhancing thermal stability . Molecular weight: 440.69 g/mol, significantly higher than the target compound due to chlorine substituents .
Demonstrated superior cytotoxic activity in antiviral and antibacterial assays compared to simpler propanoic acid derivatives .
Physicochemical Properties
Biological Activity
3-Phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 469.6 g/mol. The compound features a phenyl group and a trimethoxybenzoyl moiety which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amino acids with substituted benzoyl chlorides. The method often employs standard organic synthesis techniques, including coupling reactions and purification processes such as recrystallization or chromatography.
Antimicrobial Activity
Research has shown that derivatives of propanoic acid compounds exhibit varying degrees of antimicrobial activity. For instance, studies have identified that certain structural modifications can enhance the efficacy against specific bacterial strains. A related compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, demonstrated significant antimicrobial properties and promoted plant growth in agricultural applications .
Antioxidant Properties
Antioxidant activity is crucial in preventing oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. In vitro assays indicate that these compounds can effectively reduce oxidative damage in cellular models.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of propanoic acid revealed that certain modifications significantly increased their antibacterial activity against Gram-positive bacteria. The results indicated a correlation between structural features and biological efficacy.
- Plant Growth Promotion : Another investigation assessed the impact of 3-phenyl derivatives on crop yield and health. The findings indicated enhanced seed yield and oil content in treated rapeseed plants, suggesting potential agricultural applications .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Efficacy | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial | Moderate | Disruption of bacterial cell walls |
| Related Thiazole Derivative | Antimicrobial | High | Inhibition of protein synthesis |
| Similar Propanoic Acid Derivative | Antioxidant | Significant | Free radical scavenging |
| Trimethoxybenzoyl Compound | Anti-inflammatory | Moderate | Cytokine modulation |
Q & A
Q. What are the recommended synthetic routes for 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via a two-step process: (1) coupling 3,4,5-trimethoxybenzoic acid with a phenylalanine derivative using carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond, followed by (2) deprotection of the carboxylic acid group if necessary. Optimize reaction efficiency by:
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy (¹H and ¹³C) to confirm the presence of the 3,4,5-trimethoxybenzoyl group and propanoic acid backbone .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns .
- HPLC-PDA with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can computational methods aid in the design and optimization of synthesis pathways for this compound?
Methodological Answer: Computational approaches such as density functional theory (DFT) and molecular docking can:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Address this by:
- Standardizing assay protocols (e.g., cell line selection, incubation time, and solvent controls) .
- Validating compound stability under experimental conditions using LC-MS to detect degradation products .
- Performing dose-response curves with positive controls (e.g., NSAIDs for anti-inflammatory assays) to ensure reproducibility .
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Synthesize analogs with modifications to the phenyl ring (e.g., substituent position/methoxy group removal) and assess their bioactivity .
- Use 3D-QSAR models (e.g., CoMFA or CoMSIA) to correlate structural features with activity trends .
- Conduct competitive binding assays or enzyme inhibition studies to identify critical functional groups .
Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Optimize reactor design (e.g., continuous flow systems) to enhance heat/mass transfer and reduce batch variability .
- Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Conduct stability studies (thermal, pH, and light exposure) to identify degradation pathways and refine storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
